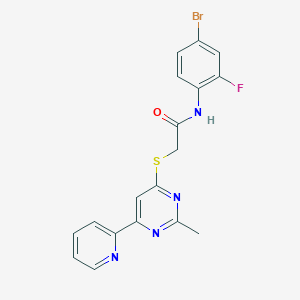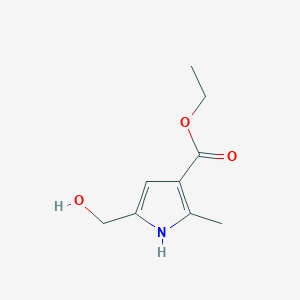
ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “5-(hydroxymethyl)” and “2-methyl” denote substituents on the pyrrole ring at the 5th and 2nd positions respectively. The “ethyl … carboxylate” part indicates an ester functional group attached to the 3rd position of the pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the addition of the substituents. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine . The specific substituents could then be added through various reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The hydroxymethyl and methyl groups would be expected to add some steric bulk to the molecule, potentially influencing its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring and the substituents. Pyrrole rings are aromatic and thus relatively stable, but they can undergo electrophilic aromatic substitution reactions . The hydroxymethyl and methyl groups could also potentially participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxymethyl group and the nonpolar methyl group could give the compound both polar and nonpolar characteristics .
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- Bioisosteric Synthesis for Antihypertensive Activity : A study explored the synthesis of a pyrrolo analogue of labetalol, indicating the potential of pyrrole derivatives in developing blood pressure-lowering medications without affecting the heart rate, showcasing the versatility of pyrrole compounds in medicinal chemistry (Asselin et al., 1986).
- Oxidation Studies : Research on the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles highlighted the chemical transformations possible with pyrrole derivatives, which are pivotal for further chemical syntheses (Cirrincione et al., 1987).
- Phosphine-Catalyzed Annulation : A phosphine-catalyzed [4 + 2] annulation method was developed, utilizing ethyl 2-methyl-2,3-butadienoate to form tetrahydropyridines, demonstrating the compound's role in facilitating complex organic reactions (Zhu et al., 2003).
Pharmaceutical and Biological Applications
- DNA Binding Agents : Ethyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate and its derivatives were tested for their ability to bind to DNA and exhibit cytotoxic activity against cancer cell lines, underscoring their potential in cancer research (Martyn & Abell, 2004).
- Antibacterial Activity : The synthesis of pyrrolo[2,3-b]pyridine derivatives from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate revealed antibacterial properties, indicating the compound's relevance in developing new antibiotics (Toja et al., 1986).
Materials Science
- Fluorescence Properties : A cascade reaction of ethyl pyrazole-5-carboxylate demonstrated the synthesis of pyrazolo[1,5-a]pyridines with strong fluorescence, suggesting applications in materials science for the development of novel fluorescent materials (Yan et al., 2018).
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with multiple receptors, which could potentially lead to various biological effects .
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Related compounds, such as indole derivatives, have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(12)8-4-7(5-11)10-6(8)2/h4,10-11H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKPZBXFQUGECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2720384.png)
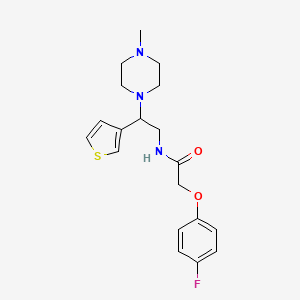
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2720388.png)
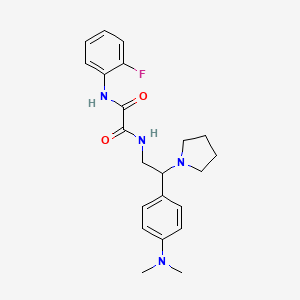
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
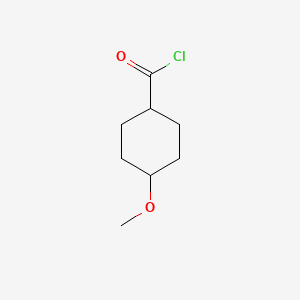
![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2720395.png)
![7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2720401.png)
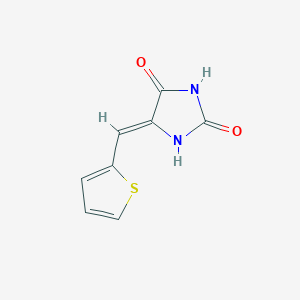
![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)
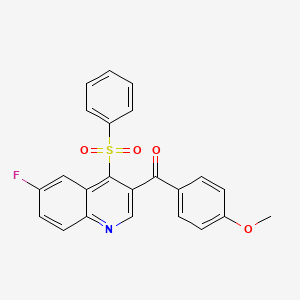
![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)
